N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide
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Overview
Description
N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide is a complex organic compound that features a quinazoline core, a tetrahydrofuran moiety, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the tetrahydrofuran moiety and the butyl group. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to be a pharmacophore in various biologically active compounds, suggesting that this compound could inhibit or activate specific pathways. The tetrahydrofuran moiety may enhance its solubility and bioavailability, while the butyl group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol: This compound shares the quinazoline and tetrahydrofuran moieties but differs in the additional functional groups attached.
4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar in having the tetrahydrofuran moiety, but with a different core structure and functional groups.
Uniqueness
N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-3-10-20-17(24)13-26-19-22-16-9-5-4-8-15(16)18(23-19)21-12-14-7-6-11-25-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTGPTMDFQMYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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